molecular formula C13H25NO3 B14003512 Propyl 4-(dipropylamino)-4-oxobutanoate CAS No. 6946-72-1

Propyl 4-(dipropylamino)-4-oxobutanoate

Cat. No.: B14003512
CAS No.: 6946-72-1
M. Wt: 243.34 g/mol
InChI Key: QYPCSIWAKGGAFC-UHFFFAOYSA-N
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Description

Propyl 4-(dipropylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a dipropylamino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(dipropylamino)-4-oxobutanoate typically involves a multi-step process. One common method is the esterification of 4-(dipropylamino)-4-oxobutanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the propyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Propyl 4-(dipropylamino)-4-oxobutanoic acid.

    Reduction: Propyl 4-(dipropylamino)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active dipropylamino moiety, which can then interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-(dimethylamino)-4-oxobutanoate
  • Propyl 4-(diethylamino)-4-oxobutanoate
  • Propyl 4-(dibutylamino)-4-oxobutanoate

Uniqueness

Propyl 4-(dipropylamino)-4-oxobutanoate is unique due to its specific dipropylamino group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6946-72-1

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

propyl 4-(dipropylamino)-4-oxobutanoate

InChI

InChI=1S/C13H25NO3/c1-4-9-14(10-5-2)12(15)7-8-13(16)17-11-6-3/h4-11H2,1-3H3

InChI Key

QYPCSIWAKGGAFC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCC(=O)OCCC

Origin of Product

United States

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